Rapid Onset of Bronchodilation: Isoetharine vs. Albuterol in Acute Severe Asthma
In a randomized, double-blind clinical trial involving adults with severe asthma exacerbations (baseline FEV₁ < 40% predicted), isoetharine demonstrated a significantly greater immediate bronchodilator effect compared to albuterol. Immediately following the first nebulized treatment, the isoetharine group improved its mean FEV₁ by 60% ± 11%, whereas the albuterol group improved by 39% ± 5% (P < 0.05) [1]. This quantitative difference in the speed of onset is a key differentiator for research models focused on acute airway dynamics.
| Evidence Dimension | Immediate Bronchodilator Effect (Mean % FEV₁ Improvement) |
|---|---|
| Target Compound Data | 60% ± 11% |
| Comparator Or Baseline | Albuterol: 39% ± 5% |
| Quantified Difference | Absolute improvement increase of 21 percentage points (P < 0.05) |
| Conditions | First nebulized treatment in adults with severe asthma (FEV₁ <40% predicted). Isoetharine dose: 5 mg; Albuterol dose: 2.5 mg. |
Why This Matters
For scientific selection, this confirms isoetharine as the more efficacious agent for inducing rapid bronchodilation in acute models, which is critical for studies on severe bronchospasm reversal.
- [1] Shrestha, M., Gourlay, S., Robertson, S., Bidadi, K., Wainscott, M., & Hayes, J. (1996). Isoetharine versus albuterol for acute asthma: Greater immediate effect, but more side effects. The American Journal of Medicine, 100(3), 323-327. View Source
